molecular formula C12H13NO B1308988 2,4,7-Trimethyl-1H-indole-3-carbaldehyde CAS No. 883547-98-6

2,4,7-Trimethyl-1H-indole-3-carbaldehyde

Cat. No.: B1308988
CAS No.: 883547-98-6
M. Wt: 187.24 g/mol
InChI Key: NLJAFZBFDOYDNK-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Green & Sustainable Synthesis Methods

Indole-3-carbaldehyde derivatives, including 2,4,7-Trimethyl-1H-indole-3-carbaldehyde, are utilized in green and sustainable synthesis methods. For instance, the synthesis of knoevenagel condensed products of indole-3-carbaledehydes has been reported using ZnO nanoparticles and a solvent-free grindstone method. This approach offers advantages like excellent yields, short reaction time, high reaction rate, and benefits from both environmental and economic perspectives (Yogita Madan, 2020).

Catalysis

The compound has been found useful in catalysis, such as in the gold(I)-catalyzed cycloisomerization of certain alcohols to yield 1H-indole-2-carbaldehydes, showcasing the operational simplicity and efficiency across a variety of substrates (Prasath Kothandaraman et al., 2011).

Structural and Spectroscopic Analysis

Novel indole derivatives have been synthesized and analyzed structurally and spectroscopically, indicating diverse applications in various fields. These studies include X-ray diffraction (XRD), spectroscopic (NMR, FT-IR, UV–Visible), and density functional theory (DFT) analyses to understand their molecular structure and potential applications (Sobia Tariq et al., 2020).

Applications in Organic Synthesis

Indole-3-carbaldehyde compounds serve as key intermediates in organic synthesis, leading to the development of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. For example, their use in palladacycles design has shown efficient catalysis for Suzuki–Miyaura coupling and allylation of aldehydes (M. Singh et al., 2017).

Crystallography and Molecular Interactions

Studies on 5-Bromo-1H-indole-3-carbaldehyde and other derivatives reveal molecular interactions and crystallographic characteristics, aiding in understanding the structural basis for their reactivity and potential utility in designing novel compounds (H. M. Ali et al., 2005).

Novel Synthetic Routes

Research has demonstrated innovative synthetic routes for indole-3-carbaldehyde derivatives, highlighting their versatility as synthons in the preparation of complex organic molecules. These pathways offer new methodologies for the synthesis of pharmacologically relevant compounds (A. Bourlot et al., 1994).

Future Directions

The future directions of research on 2,4,7-Trimethyl-1H-indole-3-carbaldehyde and its derivatives could involve further exploration of their role in multicomponent reactions . These compounds have significant potential in the synthesis of pharmaceutically interesting scaffolds .

Biochemical Analysis

Biochemical Properties

2,4,7-Trimethyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to the activation or inhibition of these enzymes, affecting the metabolic pathways they regulate.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which play a critical role in cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and viability.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to their activation or inhibition. For instance, indole derivatives have been shown to inhibit the activity of certain protein kinases, which can result in changes in gene expression and cellular function . Additionally, this compound can undergo oxidation and reduction reactions, further influencing its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which can further influence the compound’s biological activity. Additionally, this compound can affect metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s availability and activity within specific cellular compartments, impacting its overall biological effects.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

2,4,7-trimethyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-7-4-5-8(2)12-11(7)10(6-14)9(3)13-12/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJAFZBFDOYDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(NC2=C(C=C1)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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